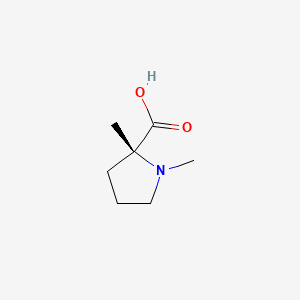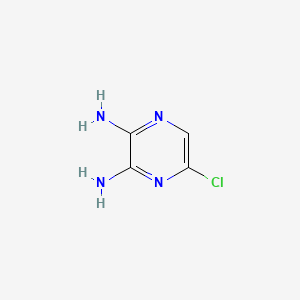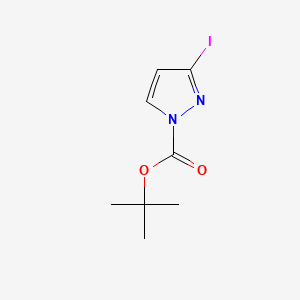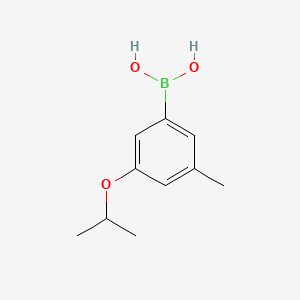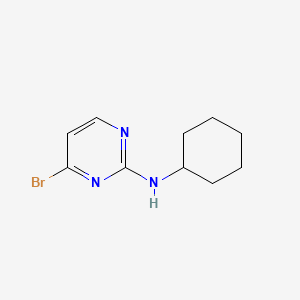
Quinoxalin-6-ylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalin-6-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 1276056-88-2 . It has a molecular weight of 195.65 and its IUPAC name is 6-quinoxalinylmethanamine hydrochloride .
Molecular Structure Analysis
The molecular formula of Quinoxalin-6-ylmethanamine hydrochloride is C9H10ClN3 .Chemical Reactions Analysis
While specific chemical reactions involving Quinoxalin-6-ylmethanamine hydrochloride are not available, quinoxaline derivatives have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Physical And Chemical Properties Analysis
Quinoxalin-6-ylmethanamine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Use in Schizophrenia Treatment : A study explored L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, as a treatment for schizophrenia. However, the study found no significant improvement in psychosis or cognition with CX516 (Marenco et al., 2002).
Pharmacological Applications : Quinoxalines are known for their versatile pharmacological applications. One study synthesized and characterized 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), a quinoxaline derivative, highlighting its ionic nature and potential for generating new compounds in this class (Faizi et al., 2018).
Fluorescent Derivative Synthesis : Quinoxalines have potential applications as fluorophores. A study reported the synthesis of a quinoxalinylium derivative, 2-aminopyrido[1,2-a]quinoxalin-11-ylium, which emits at 580 nm upon excitation at 470 nm (Koner & Ray, 2008).
Neuroprotective Properties : 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxalinedione antagonist, has been shown to protect against global ischemia, even when administered two hours after an ischemic challenge (Sheardown et al., 1990).
Cognitive Improvement in Aged Humans : A study found that the drug 1-(quinoxalin-6 ylcarbonyl)piperidine (CX516) significantly improved delayed recall in aged humans (Lynch et al., 1997).
Antibacterial, Antifungal, Antiviral Applications : Quinoxaline derivatives show prominent pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial properties. They are significant in the development of drugs for cancer, AIDS, and infectious diseases (Khatoon & Abdulmalek, 2021).
Serotonin Receptor Antagonism : Quinoxalin-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showing potential in treating conditions related to serotonin dysregulation (Mahesh et al., 2011).
Anti-Inflammatory Properties : 2-(4-methyl-piperazin-1-yl)-quinoxaline, identified as a lead structure for H4 receptor ligands, has been shown to have significant anti-inflammatory properties in vivo (Smits et al., 2008).
Anti-Fibrosis Drug Potential : The novel ALK5 inhibitor 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130) has been investigated for its anti-fibrotic effects and potential as an oral anti-fibrotic drug (Kim et al., 2008).
Antineoplastic Properties : Quinoxaline derivatives have demonstrated antineoplastic properties against various human cancer cell lines, with some being evaluated in clinical trials (Maranhão et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
quinoxalin-6-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-5H,6,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWLAGJNMFWFPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719875 |
Source


|
| Record name | 1-(Quinoxalin-6-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1276056-88-2 |
Source


|
| Record name | 6-Quinoxalinemethanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Quinoxalin-6-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


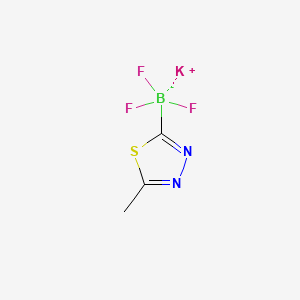
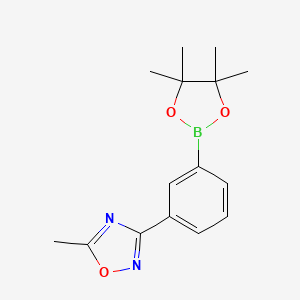
![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)
